P2X3 Receptor Antagonist Potency
The target compound displays measurable antagonist activity at the recombinant rat P2X3 receptor with an EC₅₀ of 80 nM when tested at 10 µM in Xenopus oocytes [1]. A cross-study comparison with the methanol analog [3-(pyridin-2-yl)pyrrolidin-3-yl]methanol (CAS 1903334-15-5, MW 178.23) reveals that replacing the ethanol side chain with methanol eliminates the hydrogen-bond-donating primary alcohol at the β-carbon position, which is expected to alter both potency and binding mode, though the methanol analog lacks published P2X3 data for direct comparison [2]. The observed P2X3 potency of the target compound situates it within the range of reference antagonists described by Jacobson et al., though the compound was not optimized for this target [3].
| Evidence Dimension | P2X3 receptor antagonist activity (EC₅₀) |
|---|---|
| Target Compound Data | EC₅₀ = 80 nM (antagonist activity against recombinant rat P2X3 at 10 µM, expressed in Xenopus oocytes) [1] |
| Comparator Or Baseline | [3-(Pyridin-2-yl)pyrrolidin-3-yl]methanol (CAS 1903334-15-5): no published P2X3 data available; structure lacks ethanol extension [2]. Reference P2X3 antagonists from literature show EC₅₀ values ranging from low nanomolar to micromolar [3]. |
| Quantified Difference | Cannot be directly quantified for the methanol analog due to absence of data. The ethanol homolog exhibits nanomolar P2X3 activity that is not predicted by the methanol core structure. |
| Conditions | Recombinant rat P2X purinoceptor 3 expressed in Xenopus oocytes; compound tested at 10 µM; antagonist mode [1]. |
Why This Matters
Researchers developing P2X3-targeted agents for neuropathic pain or cough should not assume that the methanol analog or other pyrrolidine-pyridine congeners will recapitulate the target compound's receptor engagement.
- [1] BindingDB. Affinity Data for BDBM50118219: EC₅₀ = 80 nM, antagonist activity against recombinant rat P2X purinoceptor 3 expressed in Xenopus oocytes. ChEMBL_147403 (CHEMBL884064). https://bdb99.ucsd.edu (accessed April 2026). View Source
- [2] PubChem. Compound Summary for CID 155290558: [3-(Pyridin-2-yl)pyrrolidin-3-yl]methanol, CAS 1903334-15-5, MW 178.23 g/mol. National Library of Medicine. https://pubchem.ncbi.nlm.nih.gov/ (accessed April 2026). View Source
- [3] Jacobson, K. A.; Jarvis, M. F.; Williams, M. Purine and pyrimidine (P2) receptors as drug targets. J. Med. Chem. 2002, 45, 4057–4093. [PubMed] View Source
